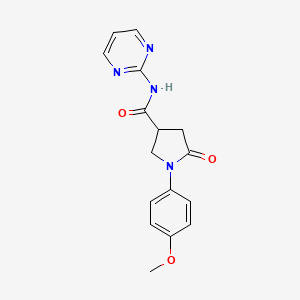

![molecular formula C15H17ClN4S B4629529 N-[1-(4-氯苄基)-1H-吡唑-4-基]-1-吡咯烷硫代甲酰胺](/img/structure/B4629529.png)

N-[1-(4-氯苄基)-1H-吡唑-4-基]-1-吡咯烷硫代甲酰胺

描述

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide is a pyrazole derivative, a class of compounds known for their diverse pharmacological activities. The focus here is on its synthesis and the analysis of its molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives like N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide typically involves cycloaddition reactions, ring closure of precursor molecules, or functionalization of existing pyrazole scaffolds. These processes can be optimized using various catalytic methods and conditions to achieve high yields and selectivity (Sivakumar et al., 2020).

Molecular Structure Analysis

Detailed molecular structure analysis is often performed using spectroscopic methods such as NMR, IR, and mass spectrometry, coupled with X-ray crystallography. These techniques provide insights into the compound's atomic arrangement, functional groups, and stereochemistry. Density Functional Theory (DFT) calculations further elucidate electronic properties, molecular orbitals, and potential reactivity sites (Uzun, 2022).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, reflecting their versatile chemical properties. Their reactivity can be attributed to the presence of multiple reactive sites, including the pyrazole ring and substituent groups (Pitucha et al., 2010).

Physical Properties Analysis

The physical properties of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide, such as solubility, melting point, and stability, are influenced by its molecular structure. These characteristics are crucial for understanding its behavior in different environments and potential applications in material science (Jasinski et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and photophysical properties, are key to the compound's applications in chemical synthesis and as intermediates in the development of more complex molecules. These properties are determined through experimental studies and computational models (Boudjellal et al., 2020).

科学研究应用

合成和药理活性

N-[1-(4-氯苄基)-1H-吡唑-4-基]-1-吡咯烷硫代甲酰胺及其相关衍生物已被合成并研究了其各种药理活性。研究表明,与布洛芬和氟比洛芬等标准药物相比,其中一些化合物显示出有效的抗炎活性,且具有最小的溃疡性和脂质过氧化作用。此外,还观察到了对某些细菌和真菌菌株的中等抗菌活性 (Hussain & Kaushik, 2015)。

抗癌特性

某些吡唑-1-硫代甲酰胺核苷类似物,其结构类似于 N-[1-(4-氯苄基)-1H-吡唑-4-基]-1-吡咯烷硫代甲酰胺,已显示出对各种人癌细胞系具有有希望的抗增殖活性。一项研究表明,此类化合物中的一个化合物表现出显着的抗癌活性,在不同的癌细胞系中,其 IC50 值与参考药物 5-氟尿嘧啶 (5-FU) 相当 (Radwan et al., 2019)。

拓扑异构酶 IIα 抑制活性

新型吡唑衍生物已被设计并合成,用于抑制拓扑异构酶 IIα(DNA 复制中的关键酶),并且已显示出对各种癌细胞系具有显着的体外细胞毒性。包括 N-[1-(4-氯苄基)-1H-吡唑-4-基]-1-吡咯烷硫代甲酰胺类似物在内的这些化合物还根据 ADME 预测评估了它们的药物相似性,为潜在的抗癌剂提供了见解 (Alam et al., 2016)。

铁(II)配合物的自旋交叉

涉及功能化的 2,6-双(吡唑-1-基)吡啶配体的研究(其结构与 N-[1-(4-氯苄基)-1H-吡唑-4-基]-1-吡咯烷硫代甲酰胺相关)揭示了其铁(II)配合物中自旋交叉 (SCO) 的有趣特性。这对于材料科学有影响,特别是在分子电子学和传感领域 (Attwood et al., 2019)。

金(III)配合物的细胞毒性

吡唑-1-硫代甲酰胺衍生物的金(III)配合物已被合成并表征。它们对各种细胞系表现出显着的细胞毒性作用,其中一些配合物对某些细胞系的细胞毒性高于常用化疗药物顺铂。这项研究表明这些化合物在癌症治疗中的潜在用途 (Wang et al., 2011)。

缓蚀作用

已合成了一种吡唑硫代甲酰胺化合物,并显示其在酸性介质中充当低碳钢的有效缓蚀剂。该研究证明了该分子在钢表面的强吸附性,表明其在材料保护和保存中的潜在应用 (Boudjellal et al., 2020)。

抗抑郁活性

吡唑-1-硫代甲酰胺(结构类似于 N-[1-(4-氯苄基)-1H-吡唑-4-基]-1-吡咯烷硫代甲酰胺)已被研究其抗抑郁活性。在临床前研究中,某些衍生物在动物模型中显示出不动时间显着减少,表明它们作为抗抑郁药物的潜在用途 (Mathew et al., 2014)。

属性

IUPAC Name |

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]pyrrolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4S/c16-13-5-3-12(4-6-13)10-20-11-14(9-17-20)18-15(21)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMYGFCRESFZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4629472.png)

![4-isopropoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4629476.png)

![N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide](/img/structure/B4629482.png)

![N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4629502.png)

![ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629505.png)

![2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide](/img/structure/B4629507.png)

![N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4629515.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)

![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)

![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)

![3-(2-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4629539.png)

![4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4629545.png)